molecular formula C5H4FNO B1303129 5-Fluoro-2-hydroxypyridine CAS No. 51173-05-8

5-Fluoro-2-hydroxypyridine

Cat. No.: B1303129
CAS No.: 51173-05-8
M. Wt: 113.09 g/mol
InChI Key: KLULSYPVWLJZAO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Fluoro-2-hydroxypyridine plays a crucial role in biochemical reactions, particularly in the synthesis of other fluorinated compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it is used in the synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine and 5-halogenated pyrimidine compounds . The interactions of this compound with these biomolecules are primarily based on its ability to act as a substrate or inhibitor in enzymatic reactions, thereby modulating the activity of the enzymes involved.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, while its effect on gene expression can result in the upregulation or downregulation of specific genes. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they regulate. For example, this compound can inhibit certain enzymes involved in nucleotide synthesis, leading to changes in gene expression and cellular function . These binding interactions are critical for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities . Long-term exposure to this compound in in vitro or in vivo studies can result in sustained changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can influence metabolic flux and metabolite levels by acting as a substrate or inhibitor in enzymatic reactions. For example, it can be metabolized by specific enzymes to form active or inactive metabolites, which in turn affect the overall metabolic balance within the cell . These interactions are essential for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . Understanding the transport mechanisms is important for determining the compound’s bioavailability and distribution within the body.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it may interact with nuclear enzymes and influence gene expression . Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-hydroxypyridine typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination . Another approach involves the use of 5-fluoro-2-methoxypyridine as a starting material, which undergoes demethylation to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination techniques using reagents such as hydrofluoric acid or other fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyridines depending on the substituent introduced.

    Oxidation Products: Quinones or other oxidized pyridine derivatives.

    Reduction Products: Reduced pyridine derivatives.

Scientific Research Applications

5-Fluoro-2-hydroxypyridine has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2-Hydroxy-5-fluoropyridine

Comparison: 5-Fluoro-2-hydroxypyridine is unique due to the presence of both fluorine and hydroxyl groups on the pyridine ring. This combination imparts distinct chemical and biological properties compared to other fluoropyridines. For instance, the hydroxyl group enhances its solubility and reactivity, while the fluorine atom provides stability and influences its electronic properties .

Properties

IUPAC Name

5-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLULSYPVWLJZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376522
Record name 5-Fluoro-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51173-05-8
Record name 5-Fluoro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51173-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-hydroxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-fluoro-2-hydroxypyridine in the synthesis of MK-6096?

A: this compound serves as a crucial reagent in the chemoselective O-alkylation step during the synthesis of MK-6096 []. This reaction introduces a key structural element to the final molecule, contributing to its overall activity as an orexin receptor antagonist.

Q2: What challenges were encountered during the incorporation of this compound, and how were they overcome?

A: The research paper highlights the need to optimize the chemoselective O-alkylation with this compound []. While specifics on the challenges aren't detailed, optimization likely involved fine-tuning reaction conditions such as solvent, temperature, and base to achieve high yields and selectivity for the desired O-alkylated product over potential side products.

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